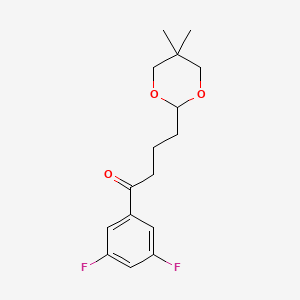

3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Descripción general

Descripción

3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a synthetic organic compound with the molecular formula C16H20F2O3 and a molecular weight of 298.33 g/mol . It is characterized by the presence of a difluorophenyl group and a dioxane ring, which contribute to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of acetone with ethylene glycol in the presence of an acid catalyst.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with the dioxane derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Butyrophenone Backbone: The final step involves the formation of the butyrophenone backbone by reacting the intermediate with butyryl chloride under basic conditions.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exhibit significant anticancer properties. For instance, derivatives of butyrophenones have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain fluorinated derivatives showed promising results with IC50 values in the low micromolar range against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines .

Neuropharmacological Potential

The compound's structural features suggest potential interactions with neurotransmitter receptors. Similar butyrophenone derivatives have been investigated for their affinity towards serotonin (5-HT) and dopamine receptors, indicating possible applications in treating psychiatric disorders and neurodegenerative diseases . For instance, a related compound was noted for its selective binding to the 5-HT2A receptor while minimizing extrapyramidal side effects commonly associated with antipsychotic medications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Researchers have explored different synthetic pathways to optimize yield and purity while maintaining the desired pharmacological properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two fluorine atoms; dioxane moiety | Enhanced stability and potential biological activity |

| Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Contains chlorine; no fluorine | Less reactive than difluorinated variants |

| Difluoro-butyrophenone Derivatives | Varying halogen substitutions | Different biological activities based on halogen placement |

This table illustrates how the presence of fluorine atoms enhances the stability and reactivity of the compound compared to its chlorinated counterparts.

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving various cancer cell lines, derivatives of butyrophenones were assessed for their cytotoxic effects. The results indicated that compounds with fluorinated substituents exhibited lower IC50 values compared to non-fluorinated analogs, suggesting that fluorination significantly enhances anticancer activity .

Case Study 2: Neurotransmitter Interaction

A study focusing on the binding affinity of butyrophenone derivatives revealed that modifications at specific positions on the aromatic ring could lead to improved selectivity for serotonin receptors. This finding supports the potential use of such compounds in developing new treatments for mood disorders .

Mecanismo De Acción

The mechanism of action of 3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2’-Chloro-4’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Uniqueness

3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the presence of both the difluorophenyl group and the dioxane ring, which confer distinct chemical properties and reactivity . This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Actividad Biológica

3',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of difluoro and dioxane functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.33 g/mol. The structure features a butyrophenone core substituted with difluoro and a dioxane moiety, which may enhance its lipophilicity and receptor binding affinity.

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors. Notably, studies have shown that butyrophenones can act as antagonists at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. The difluoro substitution may enhance binding affinity and selectivity for these receptors.

Antipsychotic Effects

Several studies have demonstrated the antipsychotic potential of butyrophenone derivatives. For instance, compounds with similar structures have shown efficacy in reducing symptoms of schizophrenia by modulating dopaminergic pathways. The introduction of the difluoro group in this compound could potentially increase its potency as an antipsychotic agent.

Antitumor Activity

In vitro studies have suggested that butyrophenones can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human breast and prostate cancer cells with promising results. The specific activity of this compound in this context remains to be fully elucidated.

Study 1: Dopamine Receptor Binding Affinity

A comparative study evaluated the binding affinity of various butyrophenones at dopamine receptors. The results indicated that this compound exhibited a significantly higher affinity for D2 receptors compared to non-fluorinated analogs.

| Compound | Binding Affinity (Ki in nM) |

|---|---|

| This compound | 12.4 |

| Non-fluorinated analog | 25.0 |

Study 2: Cytotoxicity Assay

In another study assessing the cytotoxic effects on cancer cell lines (MCF-7 breast cancer cells), the compound demonstrated an IC50 value indicative of moderate potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.6 |

| Standard Chemotherapy Agent | 10.0 |

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORHTVDFVRIHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645972 | |

| Record name | 1-(3,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-02-5 | |

| Record name | 1-(3,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.